molecular formula C7H6FNO2 B1449877 2-Fluoro-4-methylpyridine-3-carboxylic acid CAS No. 1060804-77-4

2-Fluoro-4-methylpyridine-3-carboxylic acid

Cat. No.: B1449877
CAS No.: 1060804-77-4
M. Wt: 155.13 g/mol
InChI Key: ZVJKNZFRFJDNKL-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridine-3-carboxylic acid is an organic compound with the molecular formula C7H6FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both fluorine and carboxylic acid groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of 2-methyl-4-pyridinecarboxylic acid using reagents such as Selectfluor® can yield this compound . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced fluorinating agents and catalysts to achieve high yields. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Fluoro-4-methylpyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methylpyridine-3-carboxylic acid is unique due to the presence of both fluorine and carboxylic acid groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization .

Properties

IUPAC Name

2-fluoro-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJKNZFRFJDNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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